IDH-C227

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

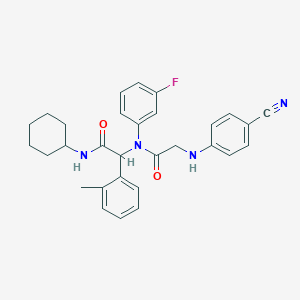

Structure

3D Structure

Properties

IUPAC Name |

2-(N-[2-(4-cyanoanilino)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN4O2/c1-21-8-5-6-13-27(21)29(30(37)34-25-10-3-2-4-11-25)35(26-12-7-9-23(31)18-26)28(36)20-33-24-16-14-22(19-32)15-17-24/h5-9,12-18,25,29,33H,2-4,10-11,20H2,1H3,(H,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATMNHPDEZNXEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CNC4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of IDH-C227 in Glioma Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase (IDH) enzymes are a defining characteristic of a significant subset of gliomas, fundamentally altering the tumor's metabolic and epigenetic landscape. The neomorphic activity of mutant IDH results in the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives tumorigenesis through various mechanisms. IDH-C227 is a potent and selective small-molecule inhibitor of the mutant IDH1 enzyme. This technical guide elucidates the core mechanism of action of this compound in glioma cells, providing a comprehensive overview of its molecular targets, downstream effects, and the experimental methodologies used to characterize its activity. While specific quantitative data for this compound is emerging, this guide leverages data from the structurally and functionally similar inhibitor, AGI-5198, to provide a detailed understanding of this class of compounds.

Core Mechanism of Action: Inhibition of Mutant IDH1 and Reduction of 2-Hydroxyglutarate

The primary mechanism of action of this compound is the allosteric and competitive inhibition of the mutated IDH1 enzyme, most commonly the R132H variant.[1] This inhibition blocks the conversion of α-ketoglutarate (α-KG) to 2-HG.[1] The subsequent reduction in intracellular 2-HG levels is the central event that triggers a cascade of downstream anti-tumor effects.

Key Downstream Effects:

-

Epigenetic Reprogramming: High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone lysine demethylases (KDMs) and the TET family of DNA hydroxylases.[2][3] This leads to a global hypermethylation of histones and DNA, resulting in altered gene expression that promotes gliomagenesis.[1][2] this compound, by reducing 2-HG, can reverse these epigenetic aberrations, leading to the re-expression of differentiation-associated genes.[4]

-

Restoration of Homologous Recombination: A critical consequence of 2-HG accumulation is the induction of a homologous recombination (HR) defect, rendering glioma cells with a "BRCAness" phenotype.[5] This HR deficiency makes the cells hypersensitive to PARP inhibitors. This compound and similar inhibitors can reverse this HR defect.[5]

-

Modulation of Cellular Metabolism: The production of 2-HG by mutant IDH1 consumes NADPH, leading to a decrease in the cellular NADPH/NADP+ ratio.[6] This can increase oxidative stress and alter lipid biosynthesis.[6] Inhibition of mutant IDH1 can help restore normal cellular redox balance.

-

Induction of Cellular Differentiation: By reversing the epigenetic blockade and restoring normal metabolic function, this compound can promote the differentiation of glioma stem-like cells into more mature glial lineages, such as astrocytes.[2][4]

Quantitative Data

The following table summarizes key quantitative data for the mutant IDH1 inhibitor AGI-5198, which serves as a surrogate for understanding the potency and effects of this compound.

| Parameter | Cell Line/Model | Value | Reference |

| 2-HG Inhibition | mIDH1 glioma neurospheres | Significant decrease | [1] |

| IDH1-mutant TS603 glioma xenografts | Marked reduction | [5] | |

| Cell Proliferation | mIDH1 glioma neurospheres | Decreased proliferation | [1] |

| IDH1-mutant TS603 glioma xenografts | Impaired growth (P = 0.015) | [4] | |

| Induction of Differentiation (GFAP expression) | TS603 glioma cells | Markedly increased fraction of GFAP-positive cells | [4] |

| Effect on DNA Damage (γ-H2AX foci) | HUCCT1 cells expressing IDH1mut | Significant increase with IDH1mut expression, further amplified by olaparib and IR | [7] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of IDH inhibitors on the viability of glioma cell lines.

Materials:

-

Glioma cell lines (e.g., U87-MG transduced with mutant IDH1)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound or other IDH inhibitors

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed glioma cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include vehicle-only wells as a control.

-

Incubate the plates for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate the plates for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for DNA Damage Markers (PARP and γH2AX)

This protocol details the detection of PARP cleavage and γH2AX phosphorylation as indicators of DNA damage and apoptosis.

Materials:

-

Treated and untreated glioma cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-PARP, anti-cleaved PARP, anti-γH2AX, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 6.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8][9]

-

Use β-actin as a loading control to normalize protein levels.

Neutral Comet Assay for DNA Double-Strand Breaks

This assay visualizes and quantifies DNA double-strand breaks in individual cells.[10][11]

Materials:

-

Treated and untreated glioma cells

-

Comet slides (pre-coated with normal melting point agarose)

-

Low melting point agarose (LMPA)

-

Lysis buffer (pH 9.5)

-

Neutral electrophoresis buffer (pH 8.0)

-

DNA staining solution (e.g., SYBR Gold or propidium iodide)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Harvest and resuspend cells in PBS at a concentration of 1 x 10^5 cells/mL.

-

Mix the cell suspension with molten LMPA at a 1:10 ratio (v/v) and immediately pipette onto a pre-coated comet slide.

-

Cover with a coverslip and allow the agarose to solidify at 4°C for 10-15 minutes.

-

Immerse the slides in cold lysis buffer for at least 1 hour at 4°C.

-

Rinse the slides gently with neutral electrophoresis buffer and place them in a horizontal electrophoresis tank filled with the same buffer.

-

Perform electrophoresis under neutral conditions (e.g., 25V, 300mA) for 20-30 minutes at 4°C.

-

Gently remove the slides, rinse with dH2O, and stain with a DNA staining solution.

-

Visualize the comets using a fluorescence microscope and quantify the tail moment using comet scoring software.[10][11]

Visualizations

Signaling Pathways

References

- 1. Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Precision Oncology in Lower-Grade Gliomas: Promises and Pitfalls of Therapeutic Strategies Targeting IDH-Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Targeting therapeutic vulnerabilities with PARP inhibition and radiation in IDH-mutant gliomas and cholangiocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

IDH-C227: A Selective Inhibitor of Mutant Isocitrate Dehydrogenase 1 (IDH1)

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant oncogenic driver in a variety of cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis through epigenetic dysregulation and altered cellular metabolism. The development of selective inhibitors targeting mutant IDH1 offers a promising therapeutic strategy. This technical guide provides an in-depth overview of IDH-C227, a potent and selective small molecule inhibitor of the IDH1 R132H mutation. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolic-targeted therapies.

Introduction: The Role of Mutant IDH1 in Cancer

Isocitrate dehydrogenase (IDH) enzymes are critical components of cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) while reducing NADP+ to NADPH.[1][2] In normal physiology, IDH1 functions in the cytoplasm and peroxisomes.[3][4] However, specific point mutations, most commonly at the arginine 132 (R132) residue, result in a gain-of-function enzyme.[1][5]

The most prevalent mutation, IDH1-R132H, alters the enzyme's active site, enabling it to convert α-KG to the oncometabolite R-2-hydroxyglutarate (R-2-HG), consuming NADPH in the process.[5] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation, thereby promoting tumorigenesis.[2][6] Given the central role of mutant IDH1 in driving cancer progression, its selective inhibition has emerged as a key therapeutic objective.[3]

This compound: A Potent and Selective Mutant IDH1 Inhibitor

This compound is a chemical probe identified as a potent and selective inhibitor of the IDH1 R132H mutant enzyme.[7] Its selectivity is crucial for therapeutic applications, as the inhibition of wild-type IDH1 could lead to undesirable effects on normal cellular metabolism.[8]

Mechanism of Action

This compound functions by specifically binding to the mutant IDH1 enzyme, inhibiting its neomorphic activity. This blockade prevents the conversion of α-KG to 2-HG, thereby reducing the intracellular concentration of this oncometabolite. By lowering 2-HG levels, this compound helps to restore the normal function of α-KG-dependent dioxygenases, potentially reversing the epigenetic block and inducing differentiation in cancer cells.[3] Some inhibitors have been shown to bind allosterically at the dimer interface of the enzyme, disrupting the network required for catalytic activity.[8]

Quantitative Data: Inhibitory Potency

The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following table summarizes the key inhibitory concentration (IC50) values.

| Assay Type | Target | Cell Line | IC50 Value | Reference |

| In Vitro Enzymatic Assay | IDH1 R132H | - | < 0.1 µM | [7] |

| 2-HG Production Assay | Endogenous Mutant IDH1 | HT1080 (Fibrosarcoma) | < 0.25 µM | [7] |

| 2-HG Production Assay | Endogenous Mutant IDH1 | U87MG (Glioblastoma) | < 0.25 µM | [7] |

Signaling Pathways and Experimental Workflows

Understanding the underlying biological pathways and the experimental methods used to characterize inhibitors like this compound is fundamental for research and development.

Wild-Type vs. Mutant IDH1 Metabolic Pathway

The diagram below illustrates the catalytic reaction of both the wild-type and mutant IDH1 enzymes, highlighting the production of the oncometabolite 2-HG by the mutant form.

Caption: Comparison of Wild-Type and Mutant IDH1 enzymatic reactions.

Experimental Protocols and Workflows

Detailed and robust experimental protocols are essential for the evaluation of selective inhibitors. Below are methodologies for key assays used to characterize compounds like this compound.

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of purified mutant IDH1 protein. A common method involves monitoring the consumption of the cofactor NADPH, which can be detected by changes in fluorescence.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% (w/v) bovine serum albumin.[9]

-

Enzyme Solution: Purified recombinant mutant IDH1 (e.g., R132H) diluted in assay buffer to the desired concentration (e.g., 0.3 ng/µL).[9]

-

Substrate Solution: α-ketoglutarate (α-KG) and NADPH prepared in assay buffer (e.g., 4 mM α-KG, 16 µM NADPH).[9]

-

Test Compound: this compound serially diluted in DMSO and then in assay buffer.

-

-

Assay Procedure:

-

Add 2.5 µL of the test compound solution to the wells of a 384-well plate.[9]

-

Add 5 µL of the enzyme solution to each well and incubate at room temperature for 5-60 minutes to allow for compound binding.[9][10]

-

Initiate the enzymatic reaction by adding 2.5 µL of the substrate solution.[9]

-

Incubate the plate at room temperature for 60 minutes.[9]

-

-

Detection (Diaphorase/Resazurin Coupled System):

-

Prepare a detection solution containing resazurin and diaphorase enzyme in assay buffer.[9]

-

Add 5 µL of the detection solution to each well.[9]

-

Incubate at room temperature for 10 minutes.[9]

-

Measure fluorescence (e.g., Ex 540 nm, Em 590 nm) using a microplate reader.[9] The amount of NADPH consumed is inversely proportional to the fluorescence signal.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using graphing software.

-

Workflow Diagram:

Caption: Workflow for a mutant IDH1 enzymatic inhibition assay.

CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells expressing the target protein (e.g., HT1080 cells with endogenous IDH1 R132H).

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1-3 hours) in a CO2 incubator.[11]

-

-

Heating Step:

-

Cell Lysis and Separation:

-

Detection and Quantification:

-

Collect the supernatant containing the soluble protein fraction.

-

Quantify the amount of soluble target protein (mutant IDH1) using a detection method such as:

-

-

Data Analysis:

-

Generate melting curves by plotting the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples.

-

A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.

-

Workflow Diagram:

References

- 1. tandfonline.com [tandfonline.com]

- 2. Isocitrate dehydrogenase mutation as a therapeutic target in gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Precision Oncology in Lower-Grade Gliomas: Promises and Pitfalls of Therapeutic Strategies Targeting IDH-Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IDH mutation in glioma: molecular mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. allgenbio.com [allgenbio.com]

- 8. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of IDH-C227 in the Potent and Selective Reduction of 2-Hydroxyglutarate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IDH-C227, a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, and its role in reducing the oncometabolite 2-hydroxyglutarate (2-HG). This document is intended for an audience with a technical background in cancer biology, pharmacology, and drug development.

Introduction to Mutant IDH1 and 2-Hydroxyglutarate

Mutations in the isocitrate dehydrogenase (IDH) enzymes, particularly IDH1 and IDH2, are frequently observed in several types of cancer, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1] Wild-type IDH enzymes play a crucial role in the Krebs cycle by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[2] However, specific point mutations, most commonly at the R132 residue of IDH1, result in a neomorphic enzymatic activity.[1] This altered function leads to the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1]

The accumulation of 2-HG to millimolar concentrations in tumor cells has profound effects on cellular metabolism and epigenetics.[1] 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread hypermethylation and a block in cellular differentiation, thereby promoting tumorigenesis.[1] The discovery of this pathway has established mutant IDH1 as a key therapeutic target, and the development of selective inhibitors that can reduce 2-HG levels is a promising strategy for the treatment of IDH-mutant cancers.

This compound: A Potent and Selective Inhibitor of Mutant IDH1

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for the R132H mutant of the IDH1 enzyme.[3][4][5][6][7] By specifically targeting the mutated form of the enzyme, this compound effectively blocks the production of 2-HG in cancer cells harboring this mutation.

Mechanism of Action

The primary mechanism of action of this compound is the allosteric inhibition of the mutant IDH1 enzyme.[8] It binds to a site distinct from the active site, inducing a conformational change that prevents the enzyme from catalyzing the reduction of α-KG to 2-HG.[8] This selective inhibition leads to a significant decrease in the intracellular concentration of 2-HG, thereby mitigating its oncogenic effects.[9]

The signaling pathway illustrating the role of mutant IDH1 and the inhibitory action of this compound is depicted below:

Quantitative Data on 2-HG Reduction by this compound

The efficacy of this compound in reducing 2-HG levels has been quantified in both enzymatic and cell-based assays. The following tables summarize the available data.

Table 1: In Vitro Enzymatic Inhibition

| Compound | Target | IC50 (µM) |

| This compound | IDH1 R132H | < 0.1 |

Data sourced from AllgenBio and MedChemExpress.[3][4]

Table 2: Cellular 2-HG Production Inhibition

| Compound | Cell Line | IC50 (µM) |

| This compound | HT1080 (fibrosarcoma) | < 0.25 |

| This compound | U87MG (glioblastoma) | < 0.25 |

Data sourced from AllgenBio and MedChemExpress.[3][4][5]

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the evaluation of this compound.

Mutant IDH1 Enzymatic Assay

This protocol describes a method to determine the in vitro inhibitory activity of compounds against the mutant IDH1 enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against the IDH1 R132H mutant enzyme.

Materials:

-

Recombinant human IDH1 R132H enzyme

-

α-Ketoglutarate (α-KG)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% BSA)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the this compound dilutions to the respective wells. Include a DMSO-only control.

-

Add the recombinant IDH1 R132H enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular 2-HG Assay

This protocol outlines a method to measure the reduction of intracellular 2-HG levels in cancer cell lines treated with an IDH1 inhibitor.

Objective: To determine the IC50 of this compound for the inhibition of 2-HG production in IDH1-mutant cancer cells (e.g., HT1080 or U87MG).

Materials:

-

IDH1-mutant cell line (e.g., HT1080, U87MG)

-

Cell culture medium and supplements

-

This compound (or other test compounds) dissolved in DMSO

-

Cell lysis buffer

-

2-HG measurement kit (e.g., colorimetric or fluorometric assay kit)

-

Microplate reader

Procedure:

-

Seed the IDH1-mutant cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a DMSO-only control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Harvest the cells and perform cell lysis according to the manufacturer's protocol of the 2-HG assay kit.

-

Measure the 2-HG concentration in the cell lysates using the 2-HG assay kit. This typically involves an enzymatic reaction that leads to a colorimetric or fluorometric readout.

-

Normalize the 2-HG levels to the cell number or total protein concentration.

-

Plot the normalized 2-HG levels against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.

The following diagram illustrates a typical experimental workflow for evaluating an IDH1 inhibitor:

Conclusion

This compound is a potent and selective inhibitor of the mutant IDH1 R132H enzyme, effectively reducing the production of the oncometabolite 2-hydroxyglutarate in cancer cells. The quantitative data from in vitro and cellular assays underscore its potential as a therapeutic agent for the treatment of IDH1-mutant cancers. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel mutant IDH1 inhibitors. The continued development of such targeted therapies holds significant promise for improving the outcomes of patients with these challenging malignancies.

References

- 1. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. allgenbio.com [allgenbio.com]

- 5. admin.biosschina.com [admin.biosschina.com]

- 6. mybiosource.com [mybiosource.com]

- 7. This compound|CAS 1355324-14-9|DC Chemicals [dcchemicals.com]

- 8. Allosteric Mutant IDH1 Inhibitors Reveal Mechanisms for IDH1 Mutant and Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Journey of a Mutant IDH1 Inhibitor: A Technical Guide to In Vitro Cellular Uptake and Distribution

Disclaimer: Information regarding the specific compound "IDH-C227" is not publicly available within the scope of our search. This guide therefore utilizes data and methodologies associated with a well-characterized, structurally distinct, first-in-class inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), to provide a representative technical overview of the in vitro cellular uptake and distribution for this class of therapeutic agents.

Mutant IDH1 enzymes, particularly those with the R132H substitution, represent a critical therapeutic target in several cancers, including glioma and acute myeloid leukemia. These enzymes neomorphically produce the oncometabolite D-2-hydroxyglutarate (2-HG), which drives epigenetic and metabolic reprogramming, ultimately promoting tumorigenesis.[1][2] Inhibitors of mutant IDH1 aim to block 2-HG production and restore normal cellular function. Understanding the cellular pharmacology of these inhibitors—how they enter cells, where they accumulate, and how they engage their target—is fundamental to their development and optimization.

Quantitative Analysis of Cellular Uptake and Distribution

The following tables summarize representative quantitative data for a model mutant IDH1 inhibitor, illustrating typical findings from in vitro studies. The data is hypothetical and compiled for illustrative purposes based on common experimental outcomes for small molecule inhibitors.

Table 1: Cellular Uptake of a Model Mutant IDH1 Inhibitor in U87MG-IDH1 R132H Glioblastoma Cells

| Time Point (hours) | Intracellular Concentration (µM) | Uptake Efficiency (%) |

| 1 | 2.5 ± 0.3 | 25 |

| 4 | 8.2 ± 0.9 | 82 |

| 12 | 15.6 ± 1.8 | 156 |

| 24 | 18.9 ± 2.2 | 189 |

Data are presented as mean ± standard deviation for cells treated with 10 µM of the model inhibitor.

Table 2: Subcellular Distribution of a Model Mutant IDH1 Inhibitor in U87MG-IDH1 R132H Cells at 24 hours

| Cellular Fraction | Percentage of Total Intracellular Drug (%) |

| Cytosol | 85 ± 5.7 |

| Mitochondria | 8 ± 1.1 |

| Nucleus | 5 ± 0.8 |

| Peroxisomes | <2 |

Data are presented as mean ± standard deviation.

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon cellular pharmacology studies. Below are protocols for key experiments used to assess the cellular uptake, distribution, and target engagement of mutant IDH1 inhibitors.

Protocol 1: Cellular Uptake Assay using Liquid Chromatography-Mass Spectrometry (LC-MS)

This method provides a highly sensitive and specific quantification of the intracellular concentration of the inhibitor.

1. Cell Culture and Treatment:

-

Plate U87MG cells harboring a mutant IDH1 (e.g., R132H) in 6-well plates at a density of 5 x 10^5 cells/well.

-

Culture overnight in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treat the cells with the mutant IDH1 inhibitor at the desired concentration (e.g., 10 µM) for various time points (e.g., 1, 4, 12, 24 hours).

2. Sample Collection and Preparation:

-

At each time point, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular inhibitor.

-

Lyse the cells by adding 200 µL of ice-cold methanol containing an internal standard (a structurally similar compound not present in the sample).

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant for LC-MS analysis.

3. LC-MS Analysis:

-

Analyze the samples using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Monitor the parent and daughter ions of both the inhibitor and the internal standard using multiple reaction monitoring (MRM).

-

Quantify the inhibitor concentration by comparing its peak area to that of the internal standard against a standard curve.

Protocol 2: Subcellular Fractionation and Western Blotting

This protocol allows for the determination of the inhibitor's distribution within different cellular compartments and confirms the presence of the IDH1 target.

1. Cell Culture and Treatment:

-

Culture and treat cells as described in Protocol 1 for the desired duration (e.g., 24 hours).

2. Subcellular Fractionation:

-

Harvest the cells and use a commercial subcellular fractionation kit (e.g., from Thermo Fisher Scientific) according to the manufacturer's instructions. This will typically yield cytosolic, mitochondrial, and nuclear fractions.

-

Aliquot a portion of each fraction for LC-MS analysis (as described in Protocol 1) to determine the inhibitor concentration.

-

Use the remaining portion of each fraction for Western blotting.

3. Western Blotting:

-

Determine the protein concentration of each fraction using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-PAGE gel.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against IDH1 overnight at 4°C. Use antibodies specific to subcellular markers (e.g., α-tubulin for cytosol, COX IV for mitochondria, and Lamin A/C for the nucleus) to verify the purity of the fractions.

-

Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Immunofluorescence Microscopy for Cellular Localization

This technique provides a visual confirmation of the subcellular localization of the target protein, IDH1, which is primarily cytosolic.[3][4]

1. Cell Culture and Preparation:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat with the inhibitor as desired.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

2. Staining:

-

Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

-

Incubate with a primary antibody against IDH1 in 1% BSA in PBS overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) in 1% BSA in PBS for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

3. Imaging:

-

Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

Visualize the cells using a confocal or fluorescence microscope.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling consequences of mutant IDH1 and a typical experimental workflow for assessing a mutant IDH1 inhibitor.

References

IDH-C227: A Targeted Approach to Remediate Metabolic Dysregulation in IDH1-Mutant Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract: Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant oncogenic driver in several cancers, including gliomas and acute myeloid leukemia (AML). These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which profoundly alters cellular metabolism and epigenetics. This technical guide provides an in-depth analysis of the metabolic consequences of IDH1 mutations and the therapeutic effect of IDH-C227, a potent and selective inhibitor of the mutant IDH1 enzyme. We will detail the downstream effects on metabolic pathways, present quantitative data on the inhibitor's efficacy, outline key experimental protocols for its study, and provide visual representations of the underlying molecular mechanisms.

The Metabolic Landscape of IDH1-Mutant Cells

Wild-type IDH1 is a crucial enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), while reducing NADP+ to NADPH.[1][2] Somatic point mutations in the IDH1 gene, most commonly at the R132 residue, result in a loss of this canonical function.[3][4] Instead, the mutant enzyme gains a new, harmful function: the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[1][5][6][7]

The accumulation of 2-HG to millimolar concentrations is a hallmark of IDH1-mutant tumors and acts as an "oncometabolite".[8][9] Structurally similar to α-KG, 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[7][10] This inhibition leads to widespread epigenetic alterations, such as a hypermethylated phenotype, which blocks cellular differentiation and contributes to tumorigenesis.[2][10][11]

Beyond epigenetics, the IDH1 mutation instigates significant metabolic reprogramming:

-

Altered TCA Cycle: The consumption of α-KG to produce 2-HG can deplete TCA cycle intermediates.[1][12] To compensate, cells often exhibit altered glutamine metabolism.[3][13]

-

Redox Imbalance: The neomorphic activity of mutant IDH1 consumes NADPH, a critical cellular reductant.[1][14] This can disrupt the cellular redox balance (NADPH/NADP+ ratio) and increase sensitivity to oxidative stress.[14]

-

Suppressed Pathways: Metabolomic studies have revealed that IDH1 mutations can lead to a significant drop in the concentrations of glutamate and lactate.[5] Furthermore, pathways such as fatty acid synthesis and β-oxidation may be suppressed.[3][12]

This compound: Mechanism of Action and Metabolic Reversal

This compound is a small molecule inhibitor designed to selectively target the mutant form of the IDH1 enzyme. By binding to the mutant enzyme, this compound blocks its neomorphic activity, thereby preventing the conversion of α-KG to 2-HG.[13][15] This targeted inhibition leads to a cascade of downstream effects aimed at normalizing the cellular metabolism of IDH1-mutant cells.

Treatment of IDH1-mutant cells with this compound has been shown to:

-

Reduce 2-HG Levels: The primary effect is a potent, dose-dependent reduction in intracellular 2-HG levels.[13]

-

Restore Metabolic Intermediates: By preventing the consumption of α-KG, this compound can help restore levels of TCA cycle intermediates.[13]

-

Reverse Cellular Phenotypes: The high levels of 2-HG in IDH1-mutant cells can induce defects in DNA repair, specifically homologous recombination, rendering them sensitive to PARP inhibitors.[15] Treatment with mutant IDH1 inhibitors, including this compound, has been shown to reverse these DNA damage phenotypes.[15]

The following diagram illustrates the core metabolic pathway alteration in IDH1-mutant cells and the point of intervention for this compound.

Quantitative Data Summary

The efficacy of this compound and other mutant IDH1 inhibitors is quantified through various biochemical and cell-based assays. The tables below summarize key quantitative data from studies on these inhibitors.

Table 1: Cellular Activity of Mutant IDH1 Inhibitors

| Compound | Cell Line | Target Mutation | Assay | IC50 / GI50 | Citation |

|---|---|---|---|---|---|

| Phenyl-glycine analogs | U87 (overexpressing) | IDH1-R132H | 2-HG Production | < 0.5 µM | [16] |

| Phenyl-glycine analogs | HT1080 (endogenous) | IDH1-R132C | 2-HG Production | < 0.5 µM | [16] |

| Phenyl-glycine analogs | U87 (overexpressing) | IDH1-R132H | Cell Growth (ATP) | > 20 µM | [16] |

| Phenyl-glycine analogs | HT1080 (endogenous) | IDH1-R132C | Cell Growth (ATP) | > 20 µM | [16] |

| T001-0657 | HT1080 (endogenous) | IDH1-R132C | Cell Proliferation | 1.311 µM |[17] |

Table 2: Effect of this compound on Metabolite Levels in IDH1-Mutant Cells

| Cell Line | Treatment | Duration | Metabolite Change | Fold Change / % Change | Citation |

|---|---|---|---|---|---|

| HCT116 IDH1 R132H/+ | 1 µM this compound | 3 days | 2-HG Reduction | Significant reduction | [13] |

| HCT116 IDH1 R132C/+ | 1 µM this compound | 3 days | 2-HG Reduction | Significant reduction | [13] |

| HCT116 IDH1 R132H/+ | 1 µM this compound | 3-12 days (hypoxia) | M5 Citrate Labeling | No rescue of reductive TCA metabolism | [13] |

| HCT116 IDH1 R132H/+ | 1 µM this compound | 3-12 days (hypoxia) | αKG/Citrate Ratio | No significant change |[13] |

Table 3: Comparative Metabolomics in IDH1-WT vs. IDH1-Mutant Glioma Cells

| Metabolite | U87-IDH1-Mutant vs. WT | NHA-IDH1-Mutant vs. WT | Citation |

|---|---|---|---|

| 2-Hydroxyglutarate (2-HG) | Significantly Elevated | Significantly Elevated | [5] |

| Glutamate | Significantly Decreased | Significantly Decreased | [5] |

| Lactate | Significantly Decreased | Significantly Decreased | [5] |

| Phosphocholine | Significantly Decreased | Significantly Decreased |[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on IDH1-mutant cells.

-

Cell Lines:

-

Culture Conditions: Cells are typically cultured in DMEM or McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Inhibitor Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, the inhibitor is diluted in culture medium to the desired final concentration (e.g., 1 µM to 5 µM). Control cells are treated with an equivalent concentration of DMSO. Treatment duration can range from 24 hours to several days depending on the assay.[8][13]

-

Objective: To quantify the levels of 2-HG and other key metabolites in response to this compound treatment.

-

Protocol:

-

Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with this compound or vehicle (DMSO) for the specified duration (e.g., 48-72 hours).[16]

-

Metabolite Extraction:

-

Aspirate the culture medium.

-

Wash the cells rapidly with ice-cold saline or PBS.

-

Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water mixture) to the plate and scrape the cells.[5]

-

Collect the cell lysate into a microcentrifuge tube.

-

-

Sample Processing: Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet protein and cell debris.

-

Analysis: Transfer the supernatant to a new tube for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The LC separates the metabolites, and the MS detects and quantifies them based on their mass-to-charge ratio.[5][8]

-

Data Normalization: Metabolite levels are typically normalized to cell number or total protein content.

-

-

Objective: To determine the effect of this compound on the proliferation and viability of IDH1-mutant cells.

-

Protocol (ATP-based assay, e.g., CellTiter-Glo®):

-

Cell Seeding: Seed cells at a low density in a 96-well plate.

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the cells for a prolonged period, typically 72 hours.[16]

-

Lysis and Signal Detection: Add the assay reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of growth inhibition relative to DMSO-treated control cells and determine the GI50 (concentration causing 50% growth inhibition).[16]

-

The workflow for a typical inhibitor study is visualized below.

Downstream Consequences and Therapeutic Implications

The inhibition of mutant IDH1 by molecules like this compound has profound biological consequences beyond immediate metabolic correction. The reduction of 2-HG alleviates the inhibition of α-KG-dependent dioxygenases, leading to the reversal of the hypermethylation phenotype. This can induce differentiation in cancer cells, a key therapeutic goal in malignancies like AML.[2][11][18]

Furthermore, the metabolic vulnerabilities created by the IDH1 mutation can be exploited. For instance, the reliance of IDH1-mutant cells on oxidative phosphorylation and their altered redox state may open avenues for combination therapies.[13][14] The discovery that 2-HG induces a "BRCAness" phenotype by suppressing homologous recombination suggests a synthetic lethal strategy using PARP inhibitors.[15] The reversal of this phenotype by this compound underscores the direct link between 2-HG and this specific DNA repair defect.

The logical relationship between the IDH1 mutation, 2-HG production, and downstream cellular effects is depicted in the following diagram.

Conclusion

This compound and other selective inhibitors of mutant IDH1 represent a paradigm of targeted cancer therapy. By directly counteracting the primary oncogenic driver—the production of 2-HG—these compounds can reverse the profound metabolic and epigenetic dysregulation that characterizes IDH1-mutant tumors. The data clearly demonstrate that inhibiting mutant IDH1 effectively reduces 2-HG levels, remodels the cellular metabolome, and reverses key pathological phenotypes. This in-depth understanding of the metabolic effects of this compound provides a strong rationale for its clinical development and for the exploration of novel combination therapies that exploit the unique metabolic vulnerabilities of IDH1-mutant cancer cells.

References

- 1. Mutant IDH1 Differently Affects Redox State and Metabolism in Glial Cells of Normal and Tumor Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IDH1/2 Mutations in Cancer Stem Cells and Their Implications for Differentiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic characterization of isocitrate dehydrogenase (IDH) mutant and IDH wildtype gliomaspheres uncovers cell type-specific vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Accumulation of 2-hydroxyglutarate in gliomas correlates with survival: a study by 3.0-tesla magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Comprehensive Metabolomic Analysis of IDH1R132H Clinical Glioma Samples Reveals Suppression of β-oxidation Due to Carnitine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IDH1 Mutations Alter Citric Acid Cycle Metabolism and Increase Dependence on Oxidative Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mutant IDH in Gliomas: Role in Cancer and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening [frontiersin.org]

- 18. pubs.acs.org [pubs.acs.org]

Early-Stage Research on IDH1 Inhibition in Acute Myeloid Leukemia: A Technical Overview with a Focus on IDH-C227

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the early-stage research landscape for inhibitors of mutant isocitrate dehydrogenase 1 (IDH1) in the context of acute myeloid leukemia (AML). While direct and extensive preclinical or clinical research on IDH-C227 in AML is not prominently available in the public domain, this document summarizes the existing data for this compound and extrapolates the typical research and development pathway for this class of inhibitors, drawing on publicly available information from more clinically advanced molecules.

Mutations in the IDH1 gene, particularly at the R132 residue, are found in approximately 6-10% of AML patients.[1] These mutations confer a neomorphic enzyme activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] Elevated levels of 2-HG disrupt epigenetic regulation and hematopoietic differentiation, contributing to leukemogenesis.[2][3] The development of small molecule inhibitors targeting these mutant IDH1 enzymes represents a significant advancement in targeted therapy for AML.

This compound: A Potent and Selective IDH1-R132H Inhibitor

This compound is a potent and selective small molecule inhibitor of the IDH1-R132H mutant enzyme.[4][5][6] Its primary characterization has been as a chemical probe to investigate the biological consequences of IDH1-R132H inhibition.

In Vitro Activity of this compound

The following table summarizes the reported in vitro potency of this compound.

| Parameter | Value | Cell Lines | Source |

| IDH1-R132H Enzymatic Activity IC50 | < 0.1 µM | N/A (in vitro assay) | [5][6] |

| 2-HG Production IC50 | < 0.25 µM | HT1080 (fibrosarcoma), U87MG (glioblastoma) | [4][5][6] |

Preclinical Research Pathway for IDH1 Inhibitors in AML

The preclinical evaluation of a novel IDH1 inhibitor for AML typically follows a structured workflow designed to establish its mechanism of action, potency, selectivity, and in vivo efficacy.

Experimental Workflow for Preclinical Evaluation

Caption: A typical experimental workflow for the preclinical evaluation of an IDH1 inhibitor in AML.

Key Experimental Protocols

1. IDH1-R132H Enzymatic Inhibition Assay:

-

Objective: To determine the direct inhibitory effect of the compound on the mutant IDH1 enzyme.

-

Methodology: A biochemical assay is performed using purified recombinant human IDH1-R132H protein. The enzyme, the inhibitor at various concentrations, the substrate α-ketoglutarate, and the cofactor NADPH are incubated together. The rate of NADPH consumption, which is proportional to enzyme activity, is measured by the decrease in absorbance at 340 nm. The IC50 value is calculated from the dose-response curve.

2. Cellular 2-HG Assay:

-

Objective: To measure the inhibition of 2-HG production in AML cells harboring the IDH1 mutation.

-

Methodology: IDH1-mutant AML cell lines (e.g., MOLM-14, KG-1) are treated with the inhibitor at a range of concentrations for a defined period (e.g., 48-72 hours). Following treatment, intracellular metabolites are extracted, and the levels of 2-HG are quantified using liquid chromatography-mass spectrometry (LC-MS). The IC50 for 2-HG reduction is then determined.

3. AML Cell Viability and Differentiation Assays:

-

Objective: To assess the effect of the inhibitor on the proliferation, survival, and differentiation of AML cells.

-

Methodology:

-

Viability: IDH1-mutant AML cells are treated with the inhibitor, and cell viability is measured using assays such as CellTiter-Glo® or by trypan blue exclusion.

-

Differentiation: Cells are treated with the inhibitor for an extended period (e.g., 7-14 days). The expression of myeloid differentiation markers, such as CD11b and CD14, is quantified by flow cytometry.

-

4. In Vivo Efficacy in AML Xenograft Models:

-

Objective: To evaluate the anti-leukemic activity of the inhibitor in a living organism.

-

Methodology: Immunocompromised mice are subcutaneously or systemically engrafted with IDH1-mutant AML cells. Once tumors are established or leukemia is disseminated, mice are treated with the inhibitor or a vehicle control. Tumor volume and animal survival are monitored. At the end of the study, tumors and bone marrow can be harvested for pharmacodynamic analysis of 2-HG levels and biomarker expression.

Signaling Pathway of IDH1 Mutation in AML

The primary oncogenic mechanism of mutant IDH1 is the production of 2-HG, which acts as a competitive inhibitor of α-KG-dependent dioxygenases, including TET enzymes and histone demethylases. This leads to a block in hematopoietic differentiation.

Caption: The signaling pathway of mutant IDH1 in AML and the point of intervention for inhibitors like this compound.

Clinical Development of IDH1 Inhibitors in AML

While clinical data for this compound is not available, the development of other IDH1 inhibitors, such as Ivosidenib (AG-120), provides a roadmap for the clinical investigation of this drug class in AML. Early-phase clinical trials typically focus on safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy in patients with relapsed or refractory IDH1-mutant AML.

Representative Clinical Trial Data for IDH1 Inhibitors in AML

The following table presents a summary of representative data from early-phase clinical trials of IDH1 inhibitors in patients with relapsed/refractory AML. This is for illustrative purposes to demonstrate the type of data generated.

| Endpoint | Ivosidenib (AG-120) - Phase 1 | Source |

| Patient Population | Relapsed/Refractory AML with IDH1 mutation | [1] |

| Overall Response Rate (ORR) | 42% | [1] |

| Complete Remission (CR) Rate | 22% | [1] |

| Median Duration of Response | Not reached at time of analysis | N/A |

| Key Adverse Events | IDH differentiation syndrome, QTc prolongation, leukocytosis | N/A |

Conclusion

This compound is a well-characterized potent inhibitor of the IDH1-R132H mutation with demonstrated in vitro activity. While its specific development for AML is not detailed in publicly accessible literature, the established preclinical and clinical pathways for other IDH1 inhibitors provide a clear framework for its potential evaluation. The core of this research involves demonstrating the compound's ability to inhibit 2-HG production, induce differentiation in AML cells, and show anti-leukemic efficacy in vivo. The success of other targeted IDH1 inhibitors in the clinic underscores the therapeutic potential of this approach for patients with IDH1-mutant AML. Further research would be necessary to elucidate the specific profile of this compound in AML models and its potential for clinical translation.

References

- 1. serviermedical.us [serviermedical.us]

- 2. The role of IDH mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isocitrate Dehydrogenase Mutations in Myelodysplastic Syndromes and in Acute Myeloid Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. allgenbio.com [allgenbio.com]

- 6. admin.biosschina.com [admin.biosschina.com]

The Epigenetic Reversal: A Technical Guide to the Impact of IDH1-C227 Treatment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the epigenetic impact of treating isocitrate dehydrogenase 1 (IDH1) mutant cancers with selective inhibitors, focusing on the potent and selective IDH1-R132H inhibitor, IDH-C227. The principles and data discussed are also highly relevant to other IDH1 inhibitors, such as the FDA-approved drug ivosidenib (AG-120). This document details the underlying molecular mechanisms, presents quantitative data on epigenetic changes, outlines key experimental protocols, and provides visual representations of the critical pathways and workflows.

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant oncogenic driver in a variety of cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, most notably histone demethylases and the TET family of DNA hydroxylases.[3][4] This inhibition results in widespread epigenetic dysregulation, characterized by DNA and histone hypermethylation, which ultimately blocks cellular differentiation and promotes tumorigenesis.[3]

Targeted inhibitors of mutant IDH1, such as this compound, have been developed to specifically block the production of 2-HG.[5][6] Treatment with these inhibitors leads to a reduction in intracellular 2-HG levels, thereby restoring the function of α-KG-dependent dioxygenases and reversing the aberrant epigenetic landscape.[1][2] This guide elucidates the profound epigenetic consequences of IDH1-C227 treatment, highlighting its potential as a therapeutic strategy to induce cellular differentiation and inhibit tumor growth.

The Molecular Pathway of IDH1 Mutation and Epigenetic Dysregulation

The canonical function of wild-type IDH1 is the oxidative decarboxylation of isocitrate to α-KG in the cytoplasm. However, recurrent mutations at the R132 residue of IDH1 result in a gain-of-function that enables the enzyme to convert α-KG to 2-HG.[1] This accumulation of 2-HG is the central event driving the subsequent epigenetic alterations. 2-HG, due to its structural similarity to α-KG, acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases.

Key enzymes inhibited by 2-HG include:

-

TET (Ten-Eleven Translocation) family of DNA hydroxylases (TET1, TET2, TET3): These enzymes are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), initiating the process of active DNA demethylation. Inhibition of TET enzymes by 2-HG leads to the accumulation of 5mC at CpG islands, resulting in DNA hypermethylation.

-

Jumonji C (JmjC) domain-containing histone demethylases: This large family of enzymes removes methyl groups from histone tails. Their inhibition by 2-HG leads to the accumulation of repressive histone methylation marks, such as H3K9me3 and H3K27me3, contributing to a condensed chromatin state and transcriptional repression.

The overall consequence of this epigenetic dysregulation is a block in cellular differentiation, maintaining cells in a progenitor-like state that is more susceptible to malignant transformation.[7]

Caption: IDH1 Mutation and Epigenetic Dysregulation Pathway.

Quantitative Data on the Epigenetic Impact of IDH1 Inhibition

Treatment with selective IDH1 inhibitors like this compound and ivosidenib leads to a significant and measurable reversal of the epigenetic marks induced by mutant IDH1. The following tables summarize key quantitative findings from preclinical and clinical studies.

Table 1: Effect of IDH1 Inhibition on 2-HG Levels and Cell Viability

| Parameter | Cell Line | Treatment | Result | Reference |

|---|---|---|---|---|

| IC50 (Enzymatic Activity) | IDH1 R132H | This compound | < 0.1 µM | [5] |

| IC50 (2-HG Production) | HT1080 (IDH1 R132C) | This compound | < 0.25 µM | [5] |

| IC50 (2-HG Production) | U87MG (IDH1 R132H) | This compound | < 0.25 µM | [5] |

| 2-HG Reduction (in vivo) | HT1080 Xenograft | Ivosidenib (50 mg/kg) | 92.0% reduction at 12h | [1][2] |

| 2-HG Reduction (in vivo) | HT1080 Xenograft | Ivosidenib (150 mg/kg) | 95.2% reduction at 12h | [1][2] |

| IC50 (2-HG Production) | HT1080 (IDH1 R132C) | Ivosidenib | 0.0075 µM |[8] |

Table 2: Reversal of Histone and DNA Hypermethylation by IDH1 Inhibition

| Epigenetic Mark | Cancer Type | Treatment | Method | Key Finding | Reference |

|---|---|---|---|---|---|

| H3K9me3 | Glioma | Mutant IDH1 expression | Western Blot | Increased H3K9me3 levels | [9] |

| H3K27me3 | Glioma | Mutant IDH1 expression | Western Blot | Increased H3K27me3 levels | [9] |

| DNA Hypermethylation | AML | IDH1/2 mutant samples | WGBS | ~4000 focal hypermethylated regions | [10] |

| DNA Methylation | Oral Squamous Cell Carcinoma | N/A | Bisulfite Sequencing | Overall methylation of 8.6% for MLH1 and 8.1% for MGMT |[11] |

Table 3: Clinical Efficacy of Ivosidenib in IDH1-Mutant Cancers

| Cancer Type | Clinical Trial Phase | Parameter | Result | Reference |

|---|---|---|---|---|

| Relapsed/Refractory AML | Phase I | Overall Response Rate (ORR) | 41.9% | [12] |

| Relapsed/Refractory AML | Phase I | Complete Remission (CR) + CR with partial hematologic recovery (CRh) | 30.4% | [12] |

| Relapsed/Refractory AML | Phase I | Median duration of CR + CRh | 8.2 months | [12] |

| Newly Diagnosed AML (with Azacitidine) | Phase III (AGILE) | Median Overall Survival (OS) | 29.3 months (vs. 7.9 months with placebo) | [13] |

| Cholangiocarcinoma | Phase I | Stable Disease | 56% | [14] |

| Cholangiocarcinoma | Phase III | Median Progression-Free Survival (PFS) | 2.7 months (vs. 1.4 months with placebo) |[14] |

Experimental Protocols

This section outlines the methodologies for key experiments used to assess the epigenetic impact of IDH1-C227 treatment.

Cell Culture and Treatment

-

Cell Lines: IDH1-mutant cancer cell lines (e.g., HT1080 for fibrosarcoma, U87MG-IDH1-R132H for glioblastoma) and patient-derived primary cells are cultured under standard conditions (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C, 5% CO2).

-

Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for treatment.

-

Treatment Regimen: Cells are treated with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for various time points (e.g., 24, 48, 72 hours) to assess dose- and time-dependent effects on 2-HG levels, epigenetic marks, and cellular phenotypes.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Modifications

ChIP-seq is employed to map the genome-wide distribution of specific histone modifications (e.g., H3K9me3, H3K27me3) before and after this compound treatment.

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Cells are lysed, and the chromatin is sheared into fragments of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with antibodies specific to the histone modification of interest (e.g., anti-H3K27me3). The antibody-histone-DNA complexes are then captured using protein A/G magnetic beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.

-

Reverse Cross-linking: The cross-links are reversed by heating, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.

-

Data Analysis: Sequencing reads are aligned to a reference genome, and peak calling algorithms are used to identify regions of enrichment for the specific histone modification. Differential binding analysis is performed to compare enrichment between treated and untreated samples.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

ATAC-seq is used to identify regions of open chromatin, providing insights into changes in gene regulatory element accessibility following this compound treatment.

-

Nuclei Isolation: A small number of cells (typically 50,000) are lysed to isolate intact nuclei.[15]

-

Tagmentation: The nuclei are treated with a hyperactive Tn5 transposase, which simultaneously cuts DNA in open chromatin regions and ligates sequencing adapters.[16]

-

DNA Purification and Library Amplification: The tagmented DNA is purified and then amplified by PCR to generate a sequencing library.

-

Sequencing and Data Analysis: The library is sequenced, and the reads are aligned to a reference genome. Regions of high read density correspond to areas of open chromatin.

Whole-Genome Bisulfite Sequencing (WGBS) for DNA Methylation

WGBS provides a single-base resolution map of DNA methylation across the entire genome.

-

DNA Extraction: Genomic DNA is extracted from treated and untreated cells.

-

Bisulfite Conversion: The DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

Library Preparation and Sequencing: A sequencing library is prepared from the bisulfite-converted DNA and sequenced.

-

Data Analysis: Sequencing reads are aligned to a reference genome, and the methylation status of each CpG site is determined by comparing the sequenced base to the reference. Differentially methylated regions (DMRs) between treated and untreated samples are then identified.[10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systematic Review of Epigenetic Therapies for Treatment of IDH-mutant Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutations in Epigenetic Modifiers in Myeloid Malignancies and the Prospect of Novel Epigenetic-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. researchgate.net [researchgate.net]

- 7. Efficient induction of differentiation and growth inhibition in IDH1 mutant glioma cells by the DNMT Inhibitor Decitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. EZH2 Inhibition Sensitizes IDH1R132H-Mutant Gliomas to Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Focal disruption of DNA methylation dynamics at enhancers in IDH-mutant AML cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA Methylation by Bisulfite Next-Generation Sequencing for MLH1 and MGMT in Oral Squamous Cell Carcinomas and Potentially Malignant Disorders: An Integrative Analysis towards Field Cancerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insights into novel emerging epigenetic drugs in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AGILE: Long-term results of ivosidenib vs placebo in IDH1-mutated newly diagnosed AML [aml-hub.com]

- 14. tandfonline.com [tandfonline.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Blog Archives - Novogene [novogene.com]

Structural Analysis of Inhibitor Binding to Mutant IDH1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma and acute myeloid leukemia (AML).[1][2] The most common mutation occurs at arginine 132, with the R132H substitution being predominant.[1] Unlike the wild-type enzyme which catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), mutant IDH1 gains a neomorphic function: the NADPH-dependent reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[1][3][4][5] Accumulation of D-2HG interferes with α-KG-dependent dioxygenases, leading to epigenetic alterations and promoting tumorigenesis.[2] This makes mutant IDH1 a compelling therapeutic target.

IDH-C227 is a potent and selective inhibitor of the IDH1 R132H mutant.[6][7][8] It demonstrates significant anticancer effects by inhibiting the production of 2-HG.[6][7] This guide provides an in-depth technical overview of the structural and functional analysis of inhibitor binding to mutant IDH1, using this compound as a key example, supplemented with data from other well-characterized inhibitors to provide a comprehensive understanding of the field. While a specific co-crystal structure for this compound is not publicly available, the principles and methodologies described herein are standard for the characterization of such inhibitors.

Data Presentation: Quantitative Analysis of Inhibitor Potency

The potency of inhibitors against mutant IDH1 is determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a common metric for inhibitor potency.

| Inhibitor | Target | Assay Type | IC50 | Reference |

| This compound | IDH1 R132H | Enzymatic Assay | < 0.1 µM | [7][8] |

| This compound | HT1080 cells (IDH1 R132H) | 2-HG Production | < 0.25 µM | [7][8] |

| This compound | U87MG cells (IDH1 R132H) | 2-HG Production | 0.25 µM | [6] |

| AGI-5198 | IDH1 R132H | Enzymatic Assay | - | [9] |

| ML309 (+) isomer | IDH1 R132H | Enzymatic Assay | 68 nM | |

| ML309 (-) isomer | IDH1 R132H | Enzymatic Assay | 29 µM | |

| ML309 | Glioblastoma cells | 2-HG Production | 250 nM |

| Inhibitor | Ki (nM) | Selectivity (fold) vs WT IDH1 | Reference |

| 1-hydroxypyridin-2-one compounds | as low as 120 | >60 | [1] |

| Synthesized 1-hydroxypyridin-2-one derivatives | as low as 140 | Weak or no activity | [2] |

Experimental Protocols

Recombinant Protein Expression and Purification for Structural Studies

To obtain high-quality protein for structural and biochemical analysis, recombinant expression and purification are necessary.

-

Expression System: Human IDH1 (R132H mutant) is typically expressed in E. coli.

-

Purification: The protein is purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography. The protein is then concentrated for crystallization and assays.[10]

-

Storage: Purified protein is often stored at -80°C in a buffer containing Tris, NaCl, glycerol, and a reducing agent like DTT.[11]

X-ray Crystallography of Inhibitor-Mutant IDH1 Complex

X-ray crystallography provides high-resolution structural information on how an inhibitor binds to its target protein.

-

Crystallization: The purified IDH1 R132H protein is incubated with the inhibitor and NADPH.[2][10] Crystals are grown using vapor diffusion methods (hanging or sitting drop) with a precipitant solution, such as PEG 5000 MME.[10]

-

Data Collection: Crystals are cryo-protected and diffraction data are collected at a synchrotron source.

-

Structure Determination: The structure is solved by molecular replacement using a known IDH1 structure as a search model. The inhibitor is then built into the electron density map and the structure is refined.[1][2]

Enzyme Activity and Inhibition Assays

These assays are crucial for determining the potency and mechanism of action of the inhibitor.

-

High-Throughput Screening (HTS) Assay:

-

Principle: The neomorphic activity of mutant IDH1 (conversion of α-KG to 2-HG) consumes NADPH. The depletion of NADPH can be monitored by coupling it to a diaphorase/resazurin system, which produces a fluorescent signal.[11]

-

Procedure:

-

-

LC-MS/MS-based 2-HG Quantification:

Cellular Assays for 2-HG Production

These assays validate the inhibitor's activity in a biological context.

-

Cell Lines: Use cancer cell lines endogenously expressing mutant IDH1 (e.g., HT1080) or engineered to overexpress it (e.g., U87MG).[6][7]

-

Procedure:

-

Culture cells in the presence of varying concentrations of the inhibitor.

-

After a suitable incubation period, lyse the cells and extract metabolites.

-

Quantify intracellular 2-HG levels using LC-MS/MS.

-

Determine the IC50 for 2-HG production.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for characterizing a mutant IDH1 inhibitor.

Caption: Signaling pathway of mutant IDH1 and its inhibition.

Caption: Mechanism of allosteric inhibition of mutant IDH1.

References

- 1. Crystallographic Investigation and Selective Inhibition of Mutant Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced | PLOS One [journals.plos.org]

- 4. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. allgenbio.com [allgenbio.com]

- 8. admin.biosschina.com [admin.biosschina.com]

- 9. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

IDH-C227: A Technical Guide to Target Engagement and Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the target engagement of IDH-C227, a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) R132H enzyme, and its subsequent downstream effects. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to Mutant IDH1 and the Role of this compound

Isocitrate dehydrogenase (IDH) enzymes are crucial components of the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific mutations in the IDH1 gene, most commonly at the R132 residue, lead to a neomorphic enzymatic activity. Instead of producing α-KG, the mutant IDH1 enzyme converts it to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG has been implicated in the pathogenesis of various cancers, including gliomas, by inducing epigenetic and metabolic reprogramming that ultimately blocks cellular differentiation.[1]

This compound is a small molecule inhibitor designed to selectively target the mutant IDH1 R132H enzyme. By inhibiting the production of 2-HG, this compound aims to reverse the oncogenic effects of the mutation and promote normal cellular differentiation. This guide will delve into the specifics of its mechanism of action and the experimental evidence supporting its therapeutic potential.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent and selective inhibition of the mutant IDH1 R132H enzyme and its downstream effects.

| Parameter | Value | Cell Line/System | Reference |

| Enzymatic Inhibition IC50 | < 0.1 µM | In vitro enzymatic assay (IDH1 R132H) | [2][3] |

| 2-HG Production Inhibition IC50 | < 0.25 µM | HT1080 cells | [2][3] |

| 2-HG Production Inhibition IC50 | 0.25 µM | U87MG cells | [4] |

Table 1: Quantitative Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against the enzymatic activity of the mutant IDH1 R132H protein and the production of 2-hydroxyglutarate (2-HG) in cancer cell lines.

Signaling Pathways and Experimental Workflows

Downstream Signaling Pathway of Mutant IDH1

The production of 2-HG by mutant IDH1 initiates a cascade of downstream events that contribute to tumorigenesis. A key mechanism is the competitive inhibition of α-KG-dependent dioxygenases, including histone demethylases and the TET family of DNA hydroxylases. This leads to widespread hypermethylation of histones and DNA, altering gene expression and blocking cellular differentiation.

References

Navigating the Preclinical Safety Landscape of Isocitrate Dehydrogenase (IDH) Inhibitors: A Technical Overview